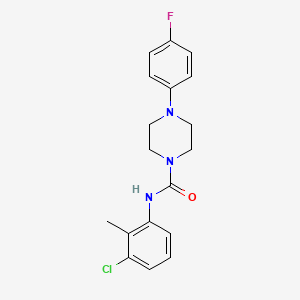![molecular formula C23H20BrNO4 B5382093 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5382093.png)
2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate, also known as BRQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRQ belongs to the family of quinoline-based compounds that have shown promising results in targeting various diseases, including cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the inhibition of the Akt/mTOR signaling pathway, which is a crucial pathway involved in cancer cell growth and survival. 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
Apart from its anticancer properties, 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has also been shown to possess anti-inflammatory and antimicrobial properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages, which are involved in the pathogenesis of various inflammatory diseases. 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of using 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate in lab experiments is its high potency and selectivity towards cancer cells. This allows for lower doses of the compound to be used, reducing the risk of adverse effects. However, one of the limitations of using 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate. One potential direction is the development of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate-based drug delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate with other anticancer agents, which could enhance its therapeutic efficacy. Additionally, the potential applications of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate in other diseases, such as neurodegenerative diseases, could also be explored.
合成法
The synthesis of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the reaction of 3-bromo-4-(propionyloxy) cinnamic acid with 8-aminoquinoline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate.
科学的研究の応用
2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.
特性
IUPAC Name |
[2-bromo-4-[(E)-2-(8-propanoyloxyquinolin-2-yl)ethenyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO4/c1-3-21(26)28-19-13-9-15(14-18(19)24)8-11-17-12-10-16-6-5-7-20(23(16)25-17)29-22(27)4-2/h5-14H,3-4H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWQIRDOCKXDTE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OC(=O)CC)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)CC)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5382028.png)

![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5382045.png)
![3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5382048.png)

![(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5382067.png)

![2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5382075.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amino}nicotinamide](/img/structure/B5382088.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5382110.png)
![3-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-isopropyl-1-methylpyridin-2(1H)-one](/img/structure/B5382115.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5382120.png)